molecular formula C15H19BrF3N3O B4375623 N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4375623
M. Wt: 394.23 g/mol
InChI Key: KHLWMNDVTGHUOK-UHFFFAOYSA-N
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Description

N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. The synthetic route typically begins with the preparation of the bicyclic heptane derivative, followed by the introduction of the pyrazole ring. The bromination and trifluoromethylation steps are crucial for achieving the desired chemical structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into particular binding sites, influencing biological pathways. The bromine and trifluoromethyl groups play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Trifluoromethylated compounds: These compounds have the trifluoromethyl group but may lack the bicyclic structure.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF3N3O/c1-7(10-6-8-3-4-9(10)5-8)20-14(23)12-11(16)13(15(17,18)19)21-22(12)2/h7-10H,3-6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLWMNDVTGHUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

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